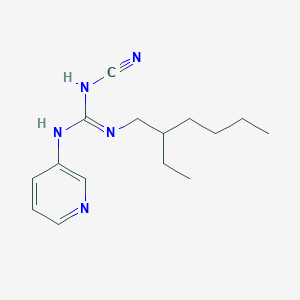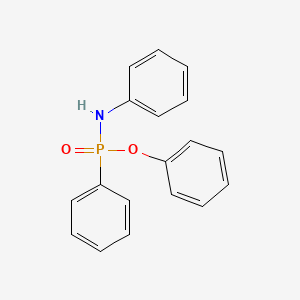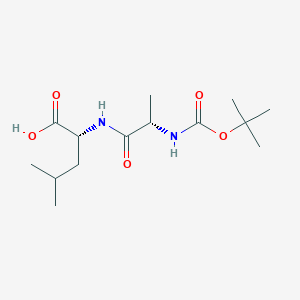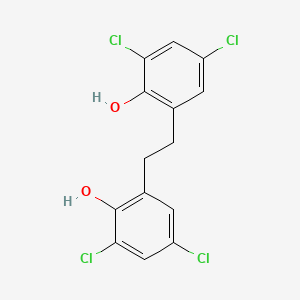
2,2'-(Ethane-1,2-diyl)bis(4,6-dichlorophenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Ethane-1,2-diyl)bis(4,6-dichlorophenol): is an organic compound characterized by the presence of two 4,6-dichlorophenol groups connected by an ethane-1,2-diyl linker
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4,6-dichlorophenol) typically involves the reaction of 4,6-dichlorophenol with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethylene dibromide, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chlorinated aromatic rings, potentially leading to the formation of less chlorinated derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenolic compounds.
Substitution: Various substituted phenolic compounds depending on the substituent introduced.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and resistance to degradation.
Biology:
Antimicrobial Agents: Due to its phenolic structure, the compound exhibits antimicrobial properties and can be used in the development of disinfectants and antiseptics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Industry:
Pesticides: It can be used as an active ingredient in pesticide formulations.
Plasticizers: The compound can be used as a plasticizer in the production of flexible plastics.
作用机制
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4,6-dichlorophenol) involves its interaction with biological molecules, particularly proteins and enzymes. The phenolic hydroxyl groups can form hydrogen bonds with amino acid residues, leading to the inhibition of enzyme activity. The chlorinated aromatic rings can also interact with hydrophobic pockets in proteins, further enhancing its inhibitory effects.
相似化合物的比较
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar structure but with fewer chlorine atoms, leading to different chemical properties and reactivity.
2,2’-(Ethane-1,2-diyl)bis(4,6-dibromophenol): Brominated analog with potentially different biological activity and chemical reactivity.
2,2’-(Ethane-1,2-diyl)bis(4,6-difluorophenol): Fluorinated analog with unique properties due to the presence of fluorine atoms.
Uniqueness: The presence of two chlorine atoms on each aromatic ring in 2,2’-(Ethane-1,2-diyl)bis(4,6-dichlorophenol) imparts unique chemical properties, such as increased hydrophobicity and reactivity towards nucleophiles. These properties make it distinct from its analogs and suitable for specific applications in various fields.
属性
CAS 编号 |
60640-96-2 |
|---|---|
分子式 |
C14H10Cl4O2 |
分子量 |
352.0 g/mol |
IUPAC 名称 |
2,4-dichloro-6-[2-(3,5-dichloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H10Cl4O2/c15-9-3-7(13(19)11(17)5-9)1-2-8-4-10(16)6-12(18)14(8)20/h3-6,19-20H,1-2H2 |
InChI 键 |
ZEPGTMQNQCAWGR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CCC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



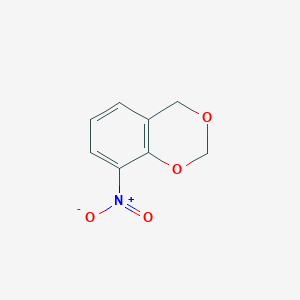
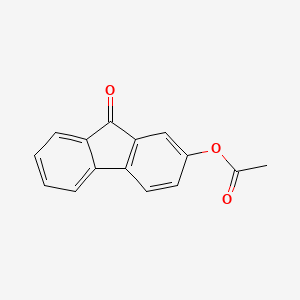

![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)

